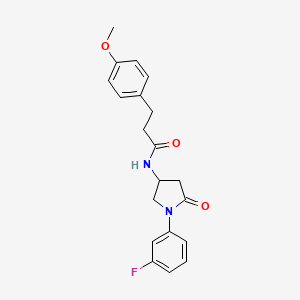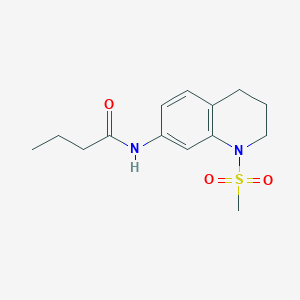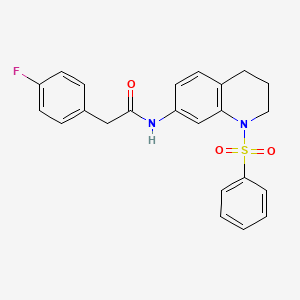
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-フルオロフェニル)-5-オキソピロリジン-3-イル)-3-(4-メトキシフェニル)プロパンアミドは、様々な科学研究分野で注目を集めている合成有機化合物です。この化合物は、フルオロフェニル基とメトキシフェニルプロパンアミド部分を有するピロリジノン環を特徴としています。
準備方法
合成経路と反応条件
N-(1-(3-フルオロフェニル)-5-オキソピロリジノン-3-イル)-3-(4-メトキシフェニル)プロパンアミドの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
ピロリジノン環の形成: これは、適切なアミンとカルボニル化合物を用いた環化反応によって達成できます。
フルオロフェニル基の導入: この手順は、通常、フッ素原子をフェニル環に導入する求核置換反応を伴います。
メトキシフェニルプロパンアミド部分の結合: これは、アミド結合形成反応によって行うことができ、通常、N,N'-ジシクロヘキシルカルボジイミド (DCC) や1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド (EDC) などのカップリング試薬を使用します。
工業的製造方法
この化合物の工業的製造は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化することを含む可能性があります。これには、連続フローリアクター、高度な精製技術、グリーンケミストリーの原則の使用が含まれます。
化学反応の分析
反応の種類
N-(1-(3-フルオロフェニル)-5-オキソピロリジン-3-イル)-3-(4-メトキシフェニル)プロパンアミドは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を改変したりするために酸化することができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、異なる誘導体に繋がり得ます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤がしばしば使用されます。
置換: ハロゲン (例:塩素、臭素) や求核剤 (例:アミン、アルコール) などの試薬が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります。例えば、酸化はカルボン酸誘導体を生成する可能性があり、還元はアルコールやアミン誘導体を生成する可能性があります。
科学的研究の応用
N-(1-(3-フルオロフェニル)-5-オキソピロリジン-3-イル)-3-(4-メトキシフェニル)プロパンアミドは、科学研究でいくつかの応用があります。
化学: より複雑な分子や材料の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、酵素阻害やタンパク質-リガンド相互作用の研究に使用できます。
工業: ポリマーやコーティングなど、特定の特性を持つ先進材料の製造に使用される可能性があります。
作用機序
N-(1-(3-フルオロフェニル)-5-オキソピロリジン-3-イル)-3-(4-メトキシフェニル)プロパンアミドがその効果を発揮するメカニズムは、特定の用途によって異なります。医薬品化学では、特定の酵素や受容体の阻害剤として作用し、病気の過程に関与する生物学的経路を調節する場合があります。関与する分子標的と経路は、生化学的アッセイと分子モデリング研究によって特定されます。
類似の化合物との比較
類似の化合物
- N-(1-(3-クロロフェニル)-5-オキソピロリジン-3-イル)-3-(4-メトキシフェニル)プロパンアミド
- N-(1-(3-ブロモフェニル)-5-オキソピロリジン-3-イル)-3-(4-メトキシフェニル)プロパンアミド
- N-(1-(3-メチルフェニル)-5-オキソピロリジン-3-イル)-3-(4-メトキシフェニル)プロパンアミド
独自性
N-(1-(3-フルオロフェニル)-5-オキソピロリジン-3-イル)-3-(4-メトキシフェニル)プロパンアミドは、フッ素原子の存在により独自性を持っています。フッ素原子は、その化学反応性と生物活性を大幅に変化させる可能性があります。フッ素原子は、化合物の代謝安定性を向上させ、生物学的標的への結合親和性を向上させ、その電子特性を変更することができます。
類似化合物との比較
Similar Compounds
- N-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide
- N-(1-(3-bromophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide
- N-(1-(3-methylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide
Uniqueness
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound, improve its binding affinity to biological targets, and alter its electronic properties.
特性
分子式 |
C20H21FN2O3 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C20H21FN2O3/c1-26-18-8-5-14(6-9-18)7-10-19(24)22-16-12-20(25)23(13-16)17-4-2-3-15(21)11-17/h2-6,8-9,11,16H,7,10,12-13H2,1H3,(H,22,24) |
InChIキー |
RMBZRIPPOKOQTK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-isopropyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11260596.png)
![7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260611.png)
![N-ethyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11260620.png)
![N1-(4-chlorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260624.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B11260637.png)
![3-methyl-6-phenyl-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260640.png)
![2-Cyclohexyl-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}acetamide](/img/structure/B11260652.png)
![7-(2-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260653.png)
![N-(3-fluorophenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11260658.png)
![1-(4-fluorophenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11260665.png)
![3-(5-Chloro-2,4-dimethoxyphenyl)-1-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea](/img/structure/B11260668.png)
![3-(Piperidin-1-YL)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]pyridazine](/img/structure/B11260679.png)
